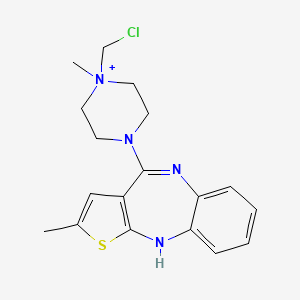

Chloromethyl olanzapinium

Description

Contextualization of N-Methylated and N-Chloromethylated Organic Cations in Advanced Chemical Synthesis

N-methylated and N-chloromethylated organic cations, particularly quaternary ammonium (B1175870) salts, are of significant interest in advanced chemical synthesis. wikipedia.orgtaylorandfrancis.com N-methylation of amines and peptides can enhance pharmacokinetic properties such as oral bioavailability and metabolic stability. nih.govnih.gov The synthesis of N-methylated compounds is a key area of research, with various methods being developed to achieve selective methylation. acanthusresearch.comresearchgate.net

Quaternary ammonium salts, which include both N-methylated and N-chloromethylated species, are widely used as phase transfer catalysts, facilitating reactions between reactants in immiscible phases. wikipedia.orgtaylorandfrancis.com This catalytic activity is crucial in various organic reactions, including Williamson synthesis and Michael addition. taylorandfrancis.com

The introduction of a chloromethyl group to a nitrogen atom creates a reactive site within the cation. The C-Cl bond in an N-chloromethyl group can be susceptible to nucleophilic substitution, allowing for further functionalization of the molecule. rsc.org This reactivity contrasts with the relative stability of N-methyl groups. The synthesis of N-chloromethylated compounds can sometimes occur as an unintended side reaction, as seen in the formation of chloromethyl olanzapinium from the interaction of olanzapine (B1677200) with a chlorinated solvent like dichloromethane (B109758) at elevated temperatures. The study of such reactions is crucial for process optimization and impurity control in pharmaceutical manufacturing.

Methodological Imperatives for Rigorous Chemical Characterization of Novel Cationic Species

The unambiguous identification and characterization of novel cationic species are paramount to ensuring their purity, stability, and intended function. A multi-technique approach is a methodological imperative for the rigorous analysis of these compounds. rroij.comonlineorganicchemistrytutor.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the molecular structure of organic cations. rroij.com For quaternary ammonium compounds like this compound, ¹H and ¹³C NMR provide detailed information about the arrangement of atoms. researchgate.net Specific NMR techniques can also probe the interactions and aggregation of these salts in solution. acs.org However, the lack of an N-H bond in quaternary ammonium groups can make their identification by ¹H NMR challenging, sometimes relying on weak long-range couplings. nih.gov

Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight and fragmentation pattern of organic cations. msu.edufiveable.melibretexts.org Electron ionization (EI) can lead to characteristic fragmentation, while softer ionization techniques like electrospray ionization (ESI) are well-suited for analyzing pre-charged species like quaternary ammonium salts. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition.

X-ray Crystallography: For crystalline organic salts, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional atomic and molecular structure. wikipedia.orgnih.gov It provides unequivocal information on bond lengths, bond angles, and the packing of ions in the crystal lattice. numberanalytics.com This technique is crucial for understanding the solid-state properties of these materials. whiterose.ac.uk

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is widely used for the separation, quantification, and isolation of organic cations from complex mixtures. chemass.si When coupled with detectors like UV-Vis spectrophotometers or mass spectrometers (LC-MS), it becomes a potent tool for impurity profiling and characterization. chemass.si

Establishing the Research Trajectory for this compound as a Model Organic Cation

This compound, identified as "Olanzapine Impurity C" in pharmacopoeial standards, serves as an excellent model for the study of complex organic cations. synzeal.com Its formation as a process-related impurity in the synthesis of the antipsychotic drug olanzapine necessitates a thorough understanding of its chemical properties and robust analytical methods for its control.

The research trajectory for this compound is primarily driven by the pharmaceutical industry's need to ensure the quality and safety of drug products. researchgate.netresearchgate.netveeprho.com International guidelines, such as those from the International Conference on Harmonisation (ICH), mandate the identification and control of impurities. pharmtech.com Consequently, this compound is available as a well-characterized pharmaceutical reference standard. acanthusresearch.compharmaffiliates.comusp.org

This status makes it an ideal model compound for several areas of chemical research:

Analytical Method Development: As a known and characterized impurity, it is used to develop and validate analytical methods, such as HPLC, for the quality control of olanzapine. chemass.si These methods must be sensitive and specific enough to quantify it at very low levels.

Mechanistic Studies: The formation of this compound from the reaction of olanzapine with dichloromethane provides a practical example for studying the mechanisms of N-chloromethylation reactions. Understanding this pathway is crucial for developing manufacturing processes that minimize its formation.

Structural and Spectroscopic Studies: The well-defined structure of this compound allows it to be used as a reference compound for spectroscopic and crystallographic studies of complex heterocyclic quaternary ammonium salts.

In essence, while originating as an undesirable impurity, the rigorous study of this compound contributes to the broader understanding of the chemistry and analysis of complex organic cations.

Detailed Research Findings

The chemical properties and identification codes for this compound are well-documented.

Table 1: Chemical and Physical Properties of this compound Chloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₂Cl₂N₄S | |

| Molecular Weight | 397.37 g/mol | |

| Chemical Class | Thienobenzodiazepine quaternary ammonium salt | |

| Appearance | Off-White to Yellow Solid | pharmaffiliates.com |

Table 2: Identification of this compound Chloride

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 719300-59-1 | synzeal.com |

| IUPAC Name | 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b] nih.govwhiterose.ac.ukbenzodiazepin-4-yl)piperazin-1-ium chloride | synzeal.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN4S/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13/h3-6,11,21H,7-10,12H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYHAAZWAYLVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN4S+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735264-27-4 | |

| Record name | N-Chloromethyl olanzapine ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0735264274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CHLOROMETHYL OLANZAPINE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82HK4YW7YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Chloromethyl Olanzapinium: Reaction Design and Mechanism

Precursor Selection and Chemical Transformations Leading to the Olanzapine (B1677200) Core Structure

The synthesis of chloromethyl olanzapinium is fundamentally dependent on the prior construction of olanzapine. The core of olanzapine is a thienobenzodiazepine system, a complex heterocyclic structure. drugbank.com The initial synthesis of this structure was developed by Eli Lilly & Co. wikipedia.org

A key step in forming the tricyclic core involves the intramolecular cyclization of an aminothiophene intermediate. The process starts with 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, which is subjected to reduction. wikipedia.org The use of a reducing agent like stannous chloride in an ethanol (B145695) solvent facilitates the reduction of the nitro group to an amine, which then undergoes a cyclization reaction to yield the thieno[2,3-b] drugbank.comrsc.orgbenzodiazepine ring system. wikipedia.org

Once the core is formed, the final step in producing olanzapine is the introduction of the N-methylpiperazine side chain. This is typically achieved by reacting the thienobenzodiazepine intermediate with N-methylpiperazine in a solvent mixture, such as dimethyl sulfoxide (B87167) (DMSO) and toluene, to yield olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b] drugbank.comrsc.orgbenzodiazepine). wikipedia.org An important precursor for many derivatization reactions is desmethylolanzapine (DOLA), which possesses a piperazine (B1678402) ring without the methyl group and serves as a versatile starting point for various N-alkylation reactions. nih.gov

N-Alkylation and Quaternization Strategies for Piperazine Moieties

The piperazine ring within the olanzapine molecule is a critical site for chemical modification. nih.govnih.gov The presence of two nitrogen atoms, one of which is a tertiary amine in olanzapine, makes it susceptible to N-alkylation and quaternization reactions. The synthesis of this compound is a direct result of such a quaternization reaction.

The formation of this compound involves the direct N-alkylation of the olanzapine molecule. In this reaction, the tertiary nitrogen atom of the 4-methylpiperazin-1-yl group acts as a nucleophile. This nitrogen attacks an electrophilic chloromethylating agent. This process results in the formation of a new carbon-nitrogen bond, converting the tertiary amine into a quaternary ammonium (B1175870) salt, with the chloride ion serving as the counterion. biosynth.comcymitquimica.com The resulting compound has both a methyl group and a chloromethyl group attached to the same nitrogen atom, giving it a permanent positive charge. allmpus.com While this compound is often an unintended impurity, its synthesis for use as an analytical standard would follow this direct quaternization pathway. biosynth.com

While direct chloromethylation of olanzapine is the most straightforward conceptual route, indirect methods are theoretically possible. Such a strategy could involve attaching a pre-functionalized piperazine ring to the thienobenzodiazepine core. For example, a piperazine derivative already bearing a chloromethyl group and a protecting group could be coupled with the olanzapine core, followed by deprotection and methylation. However, such multi-step, indirect routes are less efficient and not prominently documented in the literature for the specific synthesis of this compound.

Elucidation of Reaction Mechanisms for this compound Formation

The formation of this compound from olanzapine and a suitable chloromethylating agent proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

Step 1: Nucleophilic Attack: The lone pair of electrons on the tertiary nitrogen atom of olanzapine's piperazine ring initiates a nucleophilic attack on the electrophilic carbon atom of the chloromethylating agent (e.g., chloromethyl methyl ether or a species formed from formaldehyde (B43269) and HCl).

Step 2: Transition State: A trigonal bipyramidal transition state is formed where the C-N bond is beginning to form at the same time as the C-Cl bond is beginning to break.

Step 3: Product Formation: The chloride ion is expelled as a leaving group, resulting in the formation of the quaternary ammonium cation, this compound. The expelled chloride ion then acts as the counterion to the positively charged product.

This mechanism is characteristic of the quaternization of tertiary amines, a well-established reaction class in organic chemistry.

Chemical Process Optimization for Maximizing Purity and Yield of this compound

Although this compound is typically an impurity to be minimized, the principles for optimizing its synthesis as a reference standard are derived from studies on related olanzapine derivatives. nih.gov Research into the N-methylation of desmethylolanzapine to form olanzapine provides a useful model. rsc.orgnih.gov Key parameters for optimization include the choice of catalyst, solvent, and energy source.

Phase-transfer catalysis (PTC) has been shown to be effective, utilizing catalysts like tetrabutylammonium (B224687) bromide (TBAB). nih.gov The use of microwave (MW) irradiation can dramatically shorten reaction times from hours to mere minutes, leading to high yields. nih.govrsc.org

Below is a table summarizing reaction conditions from a study on olanzapine synthesis, which illustrates the effects of different catalysts and conditions on reaction yield.

| Catalyst | Solvent | Energy Source | Time | Yield (%) |

| TBAB | DMF | Microwave | 60 sec | 73% |

| CTAB | DMF | Microwave | 60 sec | 95% |

| TEBA | DMF | Microwave | 60 sec | 87% |

| DABCO | DMF | Ultrasound | 2 hrs | 40-50% |

| None | DMF | Microwave | 60 sec | 38% |

| TBAB | NaDES | Microwave | 2 min | 46% |

| Data derived from studies on the synthesis of olanzapine and its derivatives. rsc.orgnih.gov |

This data shows that catalyst and energy source selection are crucial for maximizing yield and minimizing reaction time. For instance, the use of CTAB under microwave irradiation resulted in a 95% yield in just one minute. nih.gov

Principles of Sustainable Synthesis in this compound Preparation

Modern synthetic chemistry places a strong emphasis on sustainability or "green chemistry." Recent studies on the synthesis of olanzapine derivatives have incorporated these principles. rsc.orgrsc.org Key strategies applicable to the preparation of this compound include:

Use of Greener Solvents: Replacing conventional volatile organic solvents like dimethylformamide (DMF) with more environmentally benign alternatives is a primary goal. rsc.org Natural deep eutectic solvents (NaDES), such as a mixture of choline (B1196258) chloride and urea, have been successfully used, as has water in some ultrasound-assisted reactions. rsc.orgrsc.orgresearchgate.net

Energy Efficiency: Employing microwave irradiation and ultrasound not only accelerates reactions but also provides more energy-efficient heating compared to conventional refluxing methods. nih.govresearchgate.net

Catalysis: The use of efficient and potentially recyclable catalysts, such as phase-transfer catalysts or reagents like DABCO, can reduce waste and improve reaction efficiency. rsc.org

By adopting these green chemistry principles, the synthesis of this compound as an analytical standard can be performed in a more environmentally responsible manner, minimizing waste and energy consumption. rsc.org

Advanced Spectroscopic and Chromatographic Elucidation of Chloromethyl Olanzapinium Structure and Purity

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds with high accuracy. For chloromethyl olanzapinium, HRMS provides an exact mass measurement of the molecular ion, which allows for the unambiguous determination of its molecular formula. The high resolution distinguishes the analyte from other ions with the same nominal mass, providing a high degree of confidence in its identification.

In a typical analysis, a solution of this compound is introduced into the mass spectrometer, often using a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The resulting high-resolution mass spectrum would be expected to show a prominent peak for the [M]+ cation.

Table 1: Representative HRMS Data for this compound Cation

| Parameter | Observed Value | Theoretical Value (for C₁₈H₂₁ClN₄S⁺) |

| m/z | 361.1248 | 361.1254 |

| Mass Accuracy (ppm) | -1.7 | N/A |

| Molecular Formula | C₁₈H₂₁ClN₄S⁺ | C₁₈H₂₁ClN₄S⁺ |

Note: The data presented in this table is representative and intended for illustrative purposes.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. By analyzing the fragmentation pattern, researchers can deduce the connectivity of atoms within the molecule, providing valuable structural information that complements other spectroscopic techniques.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to provide a complete picture of the this compound structure.

Proton (¹H), Carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT) NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The DEPT experiment is used to differentiate between CH, CH₂, and CH₃ groups, which can sometimes be ambiguous in a standard ¹³C spectrum.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound in a suitable deuterated solvent (e.g., DMSO-d₆)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.5 (m) | 115.0 - 155.0 |

| Piperazine (B1678402) Protons | 3.5 - 4.5 (m) | 45.0 - 55.0 |

| Methyl Protons | 2.3 (s) | 20.8 |

| Chloromethyl Protons | 5.0 (s) | 65.0 |

Note: The data presented in this table is representative and intended for illustrative purposes. Chemical shifts are highly dependent on the solvent and experimental conditions.

Two-Dimensional NMR Techniques: Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlated Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other in the three-dimensional structure, which is vital for determining the stereochemistry and conformation of the molecule.

Together, these multidimensional NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the constitution and configuration of this compound.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman) for Functional Group Identification and Polymorphism Assessment

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule. These methods are based on the absorption or scattering of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

For this compound, FT-IR and Raman spectra would be expected to show characteristic absorption bands for the various functional groups present.

Table 3: Representative Vibrational Spectroscopy Data for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 | 1600 - 1650 |

| C=C Stretch (aromatic) | 1450 - 1600 | 1450 - 1600 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Note: The data presented in this table is representative and intended for illustrative purposes.

Furthermore, these techniques are sensitive to the solid-state form of the compound. Different crystalline forms, or polymorphs, will exhibit distinct FT-IR and Raman spectra, making these methods valuable for polymorphism assessment in quality control.

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound Salts

For a salt like this compound chloride, X-ray crystallography would provide the definitive structure of the this compound cation and the position of the chloride counter-ion in the crystal lattice. This technique would confirm the connectivity established by NMR and provide invaluable information about the molecule's stereochemistry.

Advanced Chromatographic Separation Techniques for Purity Profiling and Isomer Resolution

Chromatographic techniques are central to assessing the purity of pharmaceutical compounds. For an ionic species like this compound, advanced chromatographic methods are employed to separate it from the parent drug, olanzapine (B1677200), and other related impurities.

High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is the workhorse for purity profiling. The development of a robust HPLC method would involve optimizing parameters such as the stationary phase (e.g., C18, phenyl-hexyl), mobile phase composition (including pH and buffer selection), and detector settings (e.g., UV-Vis, MS). The goal is to achieve baseline separation of all potential impurities, allowing for their accurate quantification. Purity levels are often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Furthermore, should any stereoisomers of this compound exist, specialized chiral chromatography techniques would be necessary for their resolution and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of olanzapine and its related compounds, including this compound, which is recognized as Olanzapine EP Impurity C. synzeal.comveeprho.comcleanchemlab.com The development of a robust HPLC method is critical for separating this impurity from the active pharmaceutical ingredient (API) and other related substances. This compound chloride is frequently used as an analytical reference material to facilitate these analyses. biosynth.com

Method Development: Research has led to the development of various reversed-phase HPLC (RP-HPLC) methods suitable for this purpose. A typical method involves a C18 column as the stationary phase, which is effective due to the hydrophobic nature of the olanzapine molecule. pharmaffiliates.com Gradient elution is often employed to achieve optimal separation of multiple components within a reasonable timeframe. nih.gov

The mobile phase composition is a critical parameter. A common approach involves a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297), ammonium phosphate, or potassium dihydrogen phosphate) and an organic modifier, typically acetonitrile (B52724) or methanol. nih.govklivon.com The pH of the aqueous buffer is carefully controlled to ensure consistent retention times and peak shapes. Detection is most commonly performed using a UV detector, with wavelengths set between 220 nm and 280 nm providing good sensitivity for olanzapine and its impurities. klivon.com

Interactive Data Table: Example HPLC Conditions for Olanzapine Impurity Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Inertsil ODS 3V (250mm x 4.6mm, 5µm) nih.gov | XTerra C18 (150mm x 3.5mm, 5µm) | Inertsil C18 (250mm x 4.6mm, 5µm) klivon.com |

| Mobile Phase | A: 0.2M Ammonium Acetate (pH 4.5) B: Acetonitrile (ACN) nih.gov | A: Potassium Dihydrogen Phosphate Buffer (pH 5.4) B: Methanol | A: Ammonium Phosphate Buffer B: Methanol klivon.com | | Elution | Gradient nih.gov | Isocratic (45:55 v/v) | Isocratic (70:30 v/v) klivon.com | | Flow Rate | 1.0 mL/min nih.gov | 0.6 mL/min | 1.0 mL/min klivon.com | | Detection | PDA at 254 nm nih.gov | UV at 247 nm | UV at 220 nm klivon.com | | Injection Volume | Not Specified | 20 µL | 20 µL klivon.com |

Method Validation: In line with International Conference on Harmonisation (ICH) guidelines, developed HPLC methods are rigorously validated to ensure their suitability for routine quality control. Validation parameters include:

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including other impurities and excipients.

Linearity: A linear relationship between the concentration of this compound and the detector response is established over a specified range. pharmaffiliates.com

Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) of results being the key metric. pharmaffiliates.com

Accuracy: Accuracy is typically assessed through recovery studies, where a known amount of the impurity is spiked into a sample matrix.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. pharmaffiliates.com

The validation process confirms that the analytical method is accurate, precise, and reliable for the intended purpose of quantifying this compound in bulk drug substances and pharmaceutical formulations. pharmaffiliates.comnih.gov

Coupling with Mass Spectrometry Detectors (LC-MS/MS, LC-MS/TOF) for Enhanced Specificity

To achieve higher sensitivity and structural confirmation, HPLC systems are often coupled with mass spectrometry (MS) detectors. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Time of Flight Mass Spectrometry (LC-MS/TOF) are powerful tools for the definitive identification of impurities. nih.govresearchgate.net

The analysis of olanzapine impurities by LC-MS has been a key step in their initial identification during process development. nih.gov For this compound, which has a molecular formula of C₁₈H₂₂Cl₂N₄S and a molecular weight of 397.37 g/mol , mass spectrometry provides crucial data. biosynth.comacanthusresearch.com The cationic portion (the this compound ion itself) has the formula [C₁₈H₂₂ClN₄S]⁺. synzeal.com

LC-MS/MS Analysis: In LC-MS/MS, a triple quadrupole mass spectrometer is commonly used. The instrument operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. nih.gov This involves selecting a specific precursor ion (the molecular ion of the target compound) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and monitoring for specific product ions in the third quadrupole. nih.gov

For olanzapine analysis, electrospray ionization (ESI) in positive ion mode is typically employed. nih.gov While specific MRM transitions for this compound are not widely published, the methodology would be analogous to that of olanzapine, where precursor ions like m/z 313 are fragmented into product ions such as m/z 256. nih.gov Deuterated analogs, such as N-Chloromethyl Olanzapine-d3 Chloride, can be used as internal standards to ensure accurate quantification. pharmaffiliates.com

Interactive Data Table: Representative LC-MS/MS Parameters for Olanzapine Analysis

| Parameter | Setting |

|---|---|

| System | Triple Quadrupole LC-MS/MS nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) nih.gov |

| Column | Zorbax Eclipse Plus C18 (100 x 4.5 mm, 3.8 µm) nih.gov |

| Mobile Phase | 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile (70:30 v/v) nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Olanzapine MRM Transition | m/z 313 → m/z 256 (for quantification) nih.gov |

LC-MS/TOF for High-Resolution Mass Analysis: LC-MS/TOF provides high-resolution mass data, enabling the determination of the elemental composition of an unknown impurity with high accuracy. This technique is invaluable during the initial characterization of process-related impurities or degradation products, helping to propose and confirm chemical structures. researchgate.net

Preparative Chromatography for Isolation of Related Chemical Entities

When an unknown impurity is detected during routine HPLC analysis, it is often necessary to isolate a sufficient quantity of the compound for comprehensive structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. nih.gov Preparative High-Performance Liquid Chromatography (preparative HPLC) is the method of choice for this purpose. nih.govajrconline.org

The process involves scaling up an analytical HPLC method. A larger column with a greater amount of stationary phase is used to handle higher sample loads. akjournals.com The goal is to inject a concentrated solution of the mixture containing the impurity and collect the fraction that elutes at the specific retention time corresponding to the target compound.

For instance, degradation products of olanzapine have been successfully isolated from stressed samples using preparative HPLC on an ODS (C18) column. nih.govakjournals.com The collected fractions are then concentrated, and the purity of the isolated material is re-assessed using analytical HPLC. Once a high degree of purity is confirmed, the isolated impurity, such as this compound, can be used as a reference standard for future analytical work or subjected to detailed structural analysis. synzeal.comnih.gov This process is fundamental for meeting regulatory requirements which mandate the identification and characterization of impurities present in drug substances. ajrconline.org

Computational Chemistry and Theoretical Modeling of Chloromethyl Olanzapinium

Quantum Mechanical (QM) Studies on Electronic Structure and Charge Distribution

No specific quantum mechanical studies focused on the electronic structure and charge distribution of chloromethyl olanzapinium have been identified in the public domain. Such studies, typically employing methods like Density Functional Theory (DFT), would be crucial for understanding the molecule's reactivity. By calculating the distribution of electron density, researchers could pinpoint the most likely sites for chemical reactions, such as nucleophilic or electrophilic attack. These calculations would also reveal the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to predicting chemical behavior.

Conformational Analysis and Potential Energy Surface Mapping

Detailed conformational analysis and potential energy surface (PES) mapping for this compound are not available in published literature. A conformational analysis would explore the different spatial arrangements of the atoms in the molecule and their corresponding energy levels. Mapping the PES would identify the most stable conformations (energy minima) and the energy barriers between them (transition states). This information is critical for understanding the molecule's flexibility and how it might interact with its environment.

Molecular Dynamics Simulations for Dynamic Behavior and Stability Prediction

There are no specific molecular dynamics (MD) simulations for this compound reported in the scientific literature. MD simulations would provide a time-resolved view of the molecule's atomic motions, offering insights into its dynamic behavior and stability in various environments, such as in solution. Such simulations are instrumental in predicting how the compound might behave over time and under different conditions, which is essential for understanding its shelf-life and degradation patterns. While MD simulations have been performed on other olanzapine (B1677200) salts, the results are not directly transferable to the chloromethyl derivative.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Experimental Validation

Theoretical predictions of spectroscopic parameters for this compound are not documented in available research. Computational methods can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical spectra can then be compared with experimental data to confirm the compound's structure and purity. The absence of such predictive studies for this compound means that a valuable tool for its analytical characterization has not been fully utilized in the public research space.

Chemical Reactivity and Transformation Studies of Chloromethyl Olanzapinium

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The presence of a chloromethyl group attached to the quaternary nitrogen atom in chloromethyl olanzapinium makes this position susceptible to nucleophilic attack. The chloride ion can act as a leaving group, allowing for the introduction of various nucleophiles. This reactivity is a key aspect of its chemical behavior.

Studies have shown that the chloromethyl group can be substituted by a range of nucleophiles. These reactions lead to the formation of new olanzapine (B1677200) derivatives with modified properties. Common nucleophiles that can participate in these substitution reactions include amines and thiols. The general scheme for this reaction can be represented as follows:

Reaction with Amines: Primary and secondary amines can displace the chloride to form the corresponding aminomethyl derivatives.

Reaction with Thiols: Thiol compounds can react to yield thioether derivatives.

The efficiency and outcome of these reactions are dependent on factors such as the nature of the nucleophile, the solvent system, and the reaction temperature.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Primary Amine (R-NH₂) | 1-((R-amino)methyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b] google.combenzodiazepin-4-yl)piperazin-1-ium chloride |

| Thiol (R-SH) | 1-((R-thio)methyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b] google.combenzodiazepin-4-yl)piperazin-1-ium chloride |

Acid-Base Stability and Hydrolysis Pathways of the Quaternary Ammonium (B1175870) Center

The stability of the quaternary ammonium center in this compound is influenced by pH. Under certain acidic or basic conditions, the compound can undergo hydrolysis.

In aqueous solutions, the chloromethyl group can be hydrolyzed to a hydroxymethyl group. This reaction is a form of nucleophilic substitution where water acts as the nucleophile. The rate of this hydrolysis is dependent on the pH of the solution. researchgate.net

Reduction and Oxidation Reactions of the this compound Scaffold

The thienobenzodiazepine scaffold of this compound can undergo both reduction and oxidation reactions, although these are generally less common than nucleophilic substitution at the chloromethyl group.

Oxidation: The parent olanzapine molecule is susceptible to oxidation, particularly at the thiophene (B33073) ring. nih.gov Studies on olanzapine have identified oxidative degradation products where the thiophene ring is oxidized. nih.gov It is plausible that this compound would exhibit similar susceptibility to oxidation under appropriate conditions. For instance, olanzapine has been shown to be oxidized by hypochlorous acid (HOCl) to a reactive nitrenium ion intermediate. nih.gov

Reduction: Information regarding the specific reduction reactions of the this compound scaffold is limited in the provided search results. However, in the synthesis of olanzapine itself, a reduction step is employed to form the thienobenzodiazepine ring system, indicating that the core structure can be involved in redox processes. wikipedia.org

Derivatization Strategies Utilizing this compound as a Synthetic Building Block

The reactivity of the chloromethyl group makes this compound a potential starting material for the synthesis of various olanzapine derivatives. The nucleophilic substitution reactions discussed in section 5.1 are the primary means of derivatization.

By reacting this compound with a diverse range of nucleophiles, a library of new compounds can be generated. These derivatization strategies are valuable for structure-activity relationship (SAR) studies and for the development of new chemical entities with potentially different pharmacological or physicochemical properties. The synthesis of new olanzapine derivatives with potential anticancer activity has been explored, highlighting the interest in modifying the olanzapine structure. rsc.org

Table 2: Potential Derivatization Strategies

| Reagent Type | Resulting Derivative | Potential Application |

|---|---|---|

| Alcohols/Phenols | Ether derivatives | Modifying solubility and pharmacokinetic properties |

| Carboxylic acids | Ester derivatives | Prodrug design |

| Azides | Azide derivatives | Click chemistry applications |

Thermal and Photochemical Stability of this compound in Isolated Chemical Systems

The stability of this compound under thermal and photochemical stress is an important consideration for its handling and storage.

Thermal Stability: Studies on the parent compound, olanzapine, have shown that it is relatively stable under thermal stress, with no significant degradation observed in some studies. researchgate.net However, other research indicates that thermal stress on solid-state formulations of olanzapine can lead to the formation of degradation products. nih.gov Given that this compound is identified as a process-related impurity, its formation can be influenced by temperature during the manufacturing process of olanzapine. Specifically, prolonged contact of olanzapine with dichloromethane (B109758) at elevated temperatures can lead to its formation.

Photochemical Stability: The parent drug, olanzapine, has been reported to be stable under photolytic conditions, with no degradation observed under UV radiation at 254 nm in some studies. researchgate.netresearchgate.net However, the photocatalytic degradation of olanzapine in the presence of titanium dioxide has been demonstrated, indicating its susceptibility to degradation under specific photocatalytic conditions. researchgate.net The photochemical stability of this compound itself is not explicitly detailed in the search results, but the behavior of the parent compound provides an indication of the potential stability of the core thienobenzodiazepine structure to light.

Advanced Analytical Methodologies for Chemical Process Monitoring and Quality Control of Chloromethyl Olanzapinium

Development of Quantitative Analytical Methods for Chloromethyl Olanzapinium in Chemical Mixtures

The quantification of this compound, a potential process impurity in Olanzapine (B1677200) synthesis, relies on highly sensitive and selective analytical techniques capable of detecting and measuring it in complex chemical mixtures. umich.eduacanthusresearch.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods for this purpose. nih.govhumanjournals.comwisdomlib.org These methods are developed to separate this compound from the parent API, Olanzapine, and other related substances. rsc.orgnih.gov

The development of a quantitative method involves optimizing several chromatographic parameters. The choice of a stationary phase, typically a C18 or C8 column, is crucial for achieving the desired separation. rsc.orgscispace.com The mobile phase composition, often a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol), is carefully adjusted to control the retention and resolution of the compounds. nih.govoup.com Gradient elution is frequently employed to effectively separate a wide range of impurities with different polarities within a reasonable timeframe. rsc.orgjrespharm.com Detection is commonly performed using a photodiode array (PDA) or UV detector at a wavelength where all compounds of interest exhibit adequate absorbance, typically around 250-280 nm. nih.govnih.govscispace.com

Validation of these methods is performed according to ICH guidelines, ensuring linearity, accuracy, precision, specificity, and robustness. nih.govrsc.org The limit of detection (LOD) and limit of quantification (LOQ) are established to define the lowest concentration of this compound that can be reliably detected and quantified, respectively. researchgate.netpnrjournal.com For instance, UPLC methods offer advantages over traditional HPLC, including shorter run times, improved resolution, and lower solvent consumption. nih.govwisdomlib.org

| Method | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Inertsil ODS 3V (250 x 4.6 mm, 5 µm) | Gradient of 0.2 M Ammonium Acetate (pH 4.5) and Acetonitrile | 1.0 mL/min | PDA at 254 nm | nih.gov |

| UPLC | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Gradient Elution | 0.3 mL/min | PDA at 250 nm | nih.gov |

| RP-HPLC | Agilent TC-C18 (250 x 4.6 mm, 5 µm) | Gradient Elution | Not Specified | Not Specified | rsc.org |

| RP-UPLC | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | Gradient of 0.1% Trifluoroacetic Acid and Acetonitrile | Not Specified | 254 nm | wisdomlib.org |

| RP-HPLC | Xterra (150 x 4.6 mm, 5 µm) | 40% Orthophosphoric Acid Buffer : 60% Methanol | Not Specified | 220 nm | pnrjournal.com |

Impurity Profiling and Identification of Related Chemical Substances in Synthetic Batches

Impurity profiling is a critical aspect of drug development and manufacturing, aimed at the detection, identification, and quantification of impurities in synthetic batches. researchgate.net During the synthesis of Olanzapine, several process-related impurities and degradation products can be formed, including this compound. semanticscholar.orgumich.edu This specific impurity, identified as 10-(4-chloromethyl-4-methylpiperazin-1-ylium)-2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene chloride, can arise from reactions involving solvents like dichloromethane (B109758) at elevated temperatures. semanticscholar.orgumich.edu

The process of impurity profiling typically begins with a high-resolution separation technique like HPLC or UPLC to detect all potential impurities. rsc.orgnih.gov When unknown peaks are detected at levels exceeding the identification threshold set by regulatory bodies (e.g., >0.1%), further investigation is required. semanticscholar.org

The identification and structural elucidation of these impurities involve a combination of analytical techniques:

Isolation : Preparative HPLC is often used to isolate the impurity from the reaction mother liquor or crude API. nih.govresearchgate.net

Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Time-of-Flight (TOF) MS provide accurate mass measurements, which help in determining the molecular formula of the impurity. semanticscholar.orgnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D-NMR (¹H, ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments are powerful tools for elucidating the precise chemical structure and connectivity of atoms within the molecule. semanticscholar.orgrsc.orgnih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR provides information about the functional groups present in the impurity molecule. semanticscholar.orgnih.govresearchgate.net

X-ray Diffraction : For crystalline impurities, single-crystal X-ray diffraction analysis can provide unambiguous confirmation of the molecular structure. rsc.orgnih.govnih.gov

Several impurities in Olanzapine have been identified through this process. semanticscholar.orgumich.eduresearchgate.net Understanding the formation pathways of these impurities is crucial for optimizing the synthetic process to minimize their presence in the final product. rsc.orgresearchgate.net

| Impurity Name | Molecular Formula | Molecular Weight | Reference |

|---|---|---|---|

| This compound Chloride (Olanzapine EP Impurity C) | C18H22Cl2N4S | 413.37 | acanthusresearch.comsynzeal.com |

| N-Desmethyl Olanzapine | C16H18N4S | 298.4 | synzeal.com |

| Olanzapine Related Compound A (Impurity A) | C12H9N3O2S | 259.29 | acanthusresearch.compharmaffiliates.com |

| Olanzapine Related Compound C (Impurity D) | C17H20N4OS | 328.43 | acanthusresearch.compharmaffiliates.com |

| 2-methyl-4,9-dihydro-3-thia-4,9- diazabenzo[f]azulen-10-one | Not Specified | m/z 230 | semanticscholar.orgumich.edu |

| 2-methyl-10-(4-methyl-N-oxopiperazin-1-yl)-4H-3-thia-4,9-diazabenzo[f]azulene | Not Specified | m/z 329 | semanticscholar.orgumich.edu |

Stability-Indicating Method Development for Assessment of Chemical Purity over Time

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. oup.comsciencescholar.us The development of such a method is a regulatory requirement to ensure that the purity and integrity of a drug substance are maintained throughout its shelf life. oup.com

To develop a stability-indicating method for a product containing Olanzapine and its impurities like this compound, the drug substance is subjected to forced degradation studies under various stress conditions as prescribed by ICH guideline Q1A(R2). nih.govoup.com These conditions include:

Acid Hydrolysis : Treatment with acids (e.g., HCl).

Base Hydrolysis : Treatment with bases (e.g., NaOH). scispace.com

Oxidation : Exposure to oxidizing agents (e.g., H₂O₂). scispace.com

Thermal Degradation : Exposure to high temperatures. scispace.com

Photolytic Degradation : Exposure to UV or fluorescent light.

The goal of these stress tests is to generate potential degradation products. nih.goveurjchem.com An analytical method, typically RP-HPLC or UPLC, is then developed and optimized to achieve complete separation between the parent drug and all significant degradation products. nih.govrsc.orgrsc.org The method must demonstrate specificity, proving that the peaks corresponding to the analyte and impurities are resolved from one another. scispace.com For example, studies have shown the development of UPLC methods that can separate Olanzapine from eight of its potential degradation products and impurities within a short runtime of 10 minutes. nih.gov Two oxidative degradation products of Olanzapine have been successfully isolated from stressed formulations and characterized using HPLC, MS, and NMR. nih.gov

| Stress Condition | Typical Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Acid Hydrolysis | 2 N HCl, refluxed at 60°C | To assess stability in acidic conditions and identify acid-degradation products. | scispace.comeurjchem.com |

| Alkaline Hydrolysis | 2 N NaOH, refluxed at 60°C | To assess stability in basic conditions and identify base-degradation products. | scispace.comeurjchem.com |

| Oxidative Degradation | 20% H₂O₂, kept at 60°C | To evaluate susceptibility to oxidation and identify oxidative impurities. | scispace.comnih.gov |

| Thermal Degradation | Dry heat at 105°C for 6 hours | To determine the impact of heat on drug stability. | scispace.com |

| Photolytic Degradation | Exposure to light as per ICH Q1B guidelines | To assess light sensitivity and identify photodegradation products. | nih.govoup.com |

Reference Standard Qualification and Certification for this compound

An analytical reference standard is a highly purified and well-characterized material used as a measurement base in specified quality tests and assays. sigmaaldrich.com For an impurity like this compound, a qualified reference standard is essential for the accurate identification and quantification in routine quality control analysis of Olanzapine. synzeal.com

The qualification and certification of a reference standard is a rigorous process, often performed in accordance with international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comlgcstandards.com Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official reference standards. sigmaaldrich.comsigmaaldrich.com While a fully certified USP or EP reference standard for every impurity may not be available, suppliers provide Certified Reference Materials (CRMs) or Pharmaceutical Analytical Impurities (PAI) that are thoroughly characterized. sigmaaldrich.comusp.org For instance, this compound Chloride is available as a PAI, which serves as an analytical material for testing purposes. usp.org

The certification process involves:

Synthesis and Purification : The compound is synthesized and purified to the highest possible state.

Comprehensive Characterization : The material's identity and structure are unequivocally confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, MS, IR, and elemental analysis. semanticscholar.orgumich.edu

Purity Assignment : Chromatographic purity is determined using a primary method, often a validated HPLC or UPLC method. A secondary, orthogonal method may be used for confirmation. lgcstandards.com The Mass Balance approach is commonly used to calculate the final purity value, accounting for chromatographic purity, water content, residual solvents, and non-volatile residues. lgcstandards.com

Certification and Documentation : A Certificate of Analysis (CoA) is issued, which documents all the characterization data, the certified purity value, and its uncertainty. lgcstandards.com The CoA also includes storage instructions and an expiration or retest date based on stability studies. sigmaaldrich.com

This certified reference material is then used by quality control laboratories to validate their own analytical methods and to accurately quantify the level of this compound in batches of Olanzapine. synzeal.comsigmaaldrich.com

| Parameter | Description | Reference |

|---|---|---|

| Product Name & Code | Official name and catalog number of the material. | acanthusresearch.comusp.org |

| CAS Number | The unique Chemical Abstracts Service registry number. | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula & Weight | Chemical formula and calculated molecular weight. | acanthusresearch.comsigmaaldrich.comsigmaaldrich.com |

| Lot Number | A unique identifier for the specific batch of the standard. | lgcstandards.com |

| Certified Purity | The assigned purity value with its associated uncertainty, often determined by Mass Balance. | lgcstandards.com |

| Characterization Data | Summary of data from analytical techniques used for structural confirmation (e.g., NMR, MS, IR). | lgcstandards.com |

| Storage Conditions | Recommended temperature and conditions for storing the standard to ensure its stability. | sigmaaldrich.comsigmaaldrich.com |

| Retest/Expiration Date | The date until which the certified value is considered valid. | sigmaaldrich.com |

| Traceability Statement | A statement indicating traceability to national or international standards (e.g., SI units, NIST). | lgcstandards.com |

Future Directions and Emerging Research Avenues in Organic Cation Chemistry

Exploration of Novel, Atom-Economical Synthetic Routes to Complex Quaternary Ammonium (B1175870) Salts

The traditional formation of chloromethyl olanzapinium occurs as a byproduct in the synthesis of olanzapine (B1677200), particularly when dichloromethane (B109758) is used as a solvent. This process, while well-documented, is not an intentional or efficient synthesis of the quaternary ammonium salt itself. Future research is poised to explore more deliberate and atom-economical synthetic routes to this compound and other complex quaternary ammonium salts.

Atom economy, a principle of green chemistry, emphasizes the maximization of the incorporation of all materials used in the process into the final product. Current synthetic methods for creating quaternary ammonium salts often involve the use of alkyl halides, which can generate stoichiometric amounts of halide salt waste. Future synthetic strategies for compounds like this compound could focus on:

Direct C-H Amination: Developing catalytic systems that enable the direct coupling of an N-H bond from a precursor amine with a C-H bond from a methylating agent, eliminating the need for a halogenated methane (B114726) derivative.

Use of "Green" Methylating Agents: Investigating the use of less hazardous and more atom-economical methylating agents, such as dimethyl carbonate or methanol, activated by novel catalytic methods. nih.govacs.org

Continuous Flow Synthesis: Employing microreactor technology for the synthesis of quaternary ammonium salts. ulisboa.pt This approach can offer better control over reaction parameters, improved safety, and higher yields, potentially minimizing the formation of unwanted byproducts. ulisboa.pt

A comparative table of potential synthetic approaches is presented below:

| Synthetic Route | Traditional Method (Impurity Formation) | Potential Future Atom-Economical Method |

| Reactants | Olanzapine, Dichloromethane | Olanzapine precursor, Dimethyl carbonate |

| Byproducts | Hydrochloric acid | Methanol (can be recycled) |

| Atom Economy | Low | High |

| Key Advantage | - | Reduced waste, potentially safer reagents |

The development of such novel synthetic pathways would not only be applicable to this compound but could also be extended to a wide range of other complex quaternary ammonium salts with potential applications in various fields, including materials science and pharmaceuticals. mdpi.commdpi.com

Application of Machine Learning and Artificial Intelligence for Predicting Chemical Behavior and Spectroscopic Signatures

The intersection of artificial intelligence (AI) and chemistry is a rapidly expanding frontier with the potential to revolutionize how we understand and predict the behavior of molecules. researchgate.net For a complex organic cation like this compound, machine learning (ML) algorithms could offer powerful predictive capabilities.

Predicting Chemical Reactivity and Stability:

Machine learning models can be trained on large datasets of known chemical reactions and molecular properties to predict the reactivity and stability of new or less-studied compounds. nih.govresearchgate.net For this compound, this could involve:

Predicting Degradation Pathways: AI models could predict the likely degradation products of this compound under various conditions (e.g., pH, temperature, light exposure), which is crucial for understanding its fate as a pharmaceutical impurity.

Identifying Potential Reactions: ML algorithms could screen for potential reactions of the chloromethyl group with other functional groups or excipients in a pharmaceutical formulation, helping to anticipate and prevent unwanted chemical transformations.

Predicting Spectroscopic Signatures:

The accurate prediction of spectroscopic data (e.g., NMR, Mass Spectrometry, Infrared) is a significant challenge in chemical analysis. Machine learning, particularly deep learning models, has shown great promise in this area. aalto.firsc.orgnih.gov

| Spectroscopic Technique | Conventional Approach | Potential Machine Learning Application |

| NMR Spectroscopy | Experimental measurement and spectral interpretation | Prediction of 1H and 13C NMR chemical shifts and coupling constants directly from the molecular structure. |

| Mass Spectrometry | Experimental measurement and fragmentation analysis | Prediction of fragmentation patterns to aid in structural elucidation and identification in complex mixtures. |

| Infrared Spectroscopy | Experimental measurement and peak assignment | Prediction of the full infrared spectrum, highlighting characteristic vibrational frequencies. |

By training models on extensive spectral databases, it may become possible to generate highly accurate predicted spectra for compounds like this compound. This would be an invaluable tool for its rapid identification and quantification, especially at the low levels at which it typically occurs as an impurity. nih.gov

Development of Innovative In Situ Analytical Tools for Real-Time Monitoring of Chemical Reactions Involving this compound

The formation of this compound as an impurity during olanzapine synthesis highlights the need for advanced analytical tools that can monitor chemical reactions in real-time. acs.org In situ (in the reaction vessel) monitoring provides immediate feedback on the progress of a reaction, allowing for tighter control over reaction conditions and minimizing the formation of unwanted byproducts.

Future research in this area could focus on the development and application of novel in situ analytical techniques for reactions involving this compound, such as:

Process Analytical Technology (PAT): The integration of in-line and on-line analytical tools into the manufacturing process is a key aspect of modern pharmaceutical production. pharmtech.com For the synthesis of olanzapine, PAT could be employed to:

Monitor Reactant Consumption and Product Formation: Techniques like Raman or near-infrared (NIR) spectroscopy can provide real-time data on the concentrations of reactants and products.

Detect the Onset of Impurity Formation: By monitoring for the characteristic spectral signature of this compound, the process could be adjusted (e.g., by lowering the temperature or stopping the reaction) to prevent its formation from exceeding acceptable limits. chemass.si

Microfluidic Reactors with Integrated Sensors: Combining continuous flow synthesis with integrated microsensors offers a powerful platform for reaction optimization and monitoring. A microfluidic setup for olanzapine synthesis could incorporate sensors capable of detecting the formation of the this compound cation, providing a high-throughput method for studying the kinetics of its formation under different conditions.

The data generated from these in situ tools would not only be crucial for process control but could also be used to train and validate the machine learning models discussed in the previous section, creating a synergistic loop of prediction and experimental verification.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of chloromethyl olanzapinium to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent polarity, and catalyst efficiency. For example, chloromethylation reactions often require anhydrous conditions to prevent hydrolysis of intermediates . A stepwise approach is recommended:

Conduct pilot reactions with varying molar ratios of reactants (e.g., olanzapine base to chloromethylating agents).

Use HPLC or GC-MS to monitor intermediate formation and identify side products .

Purify via recrystallization or column chromatography, ensuring solvent compatibility with the compound’s stability (e.g., avoid protic solvents if degradation is observed) .

- Data Consideration : Track yield, purity (via NMR/LC-MS), and reaction time to identify optimal conditions.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : Confirm the presence of the chloromethyl group via H NMR (δ ~4.5–5.0 ppm for –CHCl) and C NMR (δ ~40–45 ppm for C–Cl) .

- Mass Spectrometry : ESI-MS or HRMS should validate the molecular ion peak (e.g., [M+H]) and isotopic pattern consistent with chlorine atoms .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, if applicable .

- Validation : Cross-reference data with structurally analogous compounds (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) to confirm expected spectral features .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomeric equilibria. Steps to address this:

Reproduce Experiments : Replicate published protocols exactly, noting solvent purity and instrument calibration .

Variable Control : Compare spectra under identical conditions (e.g., DMSO-d vs. CDCl) to isolate solvent-induced shifts .

Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .

- Case Study : For example, discrepancies in C NMR peaks for the chloromethyl group may stem from dynamic rotational barriers; variable-temperature NMR can clarify this .

Q. What strategies are effective in minimizing genotoxic impurities during this compound synthesis?

- Methodological Answer : Chloromethylating agents (e.g., chloromethyl methyl ether) are known genotoxins. Mitigation strategies include:

- Alternative Reagents : Use safer agents like bis(chloromethyl) carbonate or immobilized reagents to reduce residual impurities .

- In-Process Controls : Implement real-time monitoring via inline FTIR or Raman spectroscopy to detect impurity thresholds .

- Purification : Employ scavenger resins (e.g., polystyrene-bound amines) to trap reactive intermediates .

Q. How can computational models predict the reactivity of this compound in novel drug-delivery systems?

- Methodological Answer :

Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or polymeric carriers to assess stability and release kinetics .

Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the chloromethyl group to predict hydrolysis rates in physiological conditions .

QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability data from analogous compounds .

- Validation : Compare simulation results with in vitro release studies (e.g., dialysis membrane assays) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.